molecular formula C12H19NO2 B13316686 2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol

2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol

Cat. No.: B13316686
M. Wt: 209.28 g/mol
InChI Key: VPZDPDQDCDMTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol is a phenolic compound of interest in chemical and materials science research. Its molecular structure, featuring both phenolic and amino-alcohol functional groups, suggests potential utility as a building block or intermediate in organic synthesis and polymer chemistry. Researchers may explore its application in the development of stabilizers and antioxidants for complex chemical systems, similar to other alkylated phenols . The presence of the (2-hydroxypropyl)amino side chain can contribute to the compound's physical properties, such as solubility, and may influence its mechanism of action in various applications. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[[(2-hydroxy-2-methylpropyl)amino]methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-9-4-5-11(14)10(6-9)7-13-8-12(2,3)15/h4-6,13-15H,7-8H2,1-3H3

InChI Key

VPZDPDQDCDMTES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCC(C)(C)O

Origin of Product

United States

Preparation Methods

C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are useful methods for synthesizing aniline derivatives. Anilines can undergo N-arylation with o-bromobenzamides using a catalyst to form intermediate compounds.

Synthesis of 2-Amino-4H-chromenes

2-Amino-4H-chromenes can be synthesized in yields from o-quinone methides photochemically generated from o-(dimethylaminomethyl)phenols with malononitrile. This method can be applied to synthesize fluorinated chromenes and o-(hydroxymethyl)phenols in the presence of tertiary amine bases.

2-(2-Amino-2-methylpropyl)phenols via C-C Linkage

2-hydroxybenzyl alcohols can be converted into 2-(2-methyl-2-nitropropyl)-phenols through an \$$ S_RN1 \$$ reaction with the sodium salt of 2-nitropropane. Catalytic hydrogenation yields amines.

Purification Methods

After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the compound's purity and structural integrity.

Chemical Reactions

2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol can undergo oxidation, reduction, and substitution reactions. Potassium permanganate can be used for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The reaction conditions can affect the yield and purity of the products.

रिएक्शन मेकेनिज्म (Reaction Mechanism)

The reaction mechanism for synthesizing 2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol involves a nucleophilic addition. The amino group of 2-amino-2-methylpropanol attacks the carbonyl carbon of the aldehyde, followed by rearrangements to form the target compound.

Data Table

Property Value
Molecular Formula \$$ C{12}H{19}NO_2 \$$
Molecular Weight 195.26 g/mol
CAS Number 656830-26-1

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines.

Scientific Research Applications

2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amino alcohol moiety can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of 2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol, a comparison with three structurally related compounds is provided below.

4-Amino-2-phenylphenol
Property 4-Amino-2-phenylphenol This compound
Molecular Formula C₁₂H₁₁NO C₁₂H₁₉NO₂
Functional Groups Phenol, amino, phenyl Phenol, tertiary amine, hydroxyalkyl
Toxicology Insufficiently studied; potential skin/eye irritant No direct data; hydroxyalkyl group may reduce reactivity vs. primary amines
Applications Intermediate in dye synthesis Potential pharmaceutical intermediate (analogous to PI3K inhibitors)

Key Differences :

  • The hydroxy-2-methylpropyl side chain in the target compound introduces steric bulk and additional hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to 4-amino-2-phenylphenol.
  • The tertiary amine in the target compound likely reduces acute toxicity compared to primary amines in analogs like 4-amino-2-phenylphenol.
8-Amino-N-(2-hydroxy-2-methylpropyl)-3-(2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide
Property PI3K Inhibitor Analog Target Compound
Core Structure Imidazo[1,2-a]pyrazine with trifluoromethyl groups Simple phenolic scaffold
Functional Groups Carboxamide, trifluoro-hydroxypropyl Hydroxyalkylamine, phenol
Bioactivity PI3K inhibition; anticancer applications Unreported; phenolic groups may confer antioxidant properties
Crystallinity Salt/crystalline forms patented No crystalline data available

Key Differences :

  • The target compound lacks the complex heterocyclic core and fluorinated groups of the PI3K inhibitor, suggesting simpler synthesis but reduced specificity for enzymatic targets.
  • The phenolic hydroxyl group may enhance antioxidant capacity, whereas the PI3K analog prioritizes hydrophobic interactions for target binding.

Biological Activity

2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol, a phenolic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol, exhibits a unique structure characterized by a phenol ring substituted with an amino group and a hydroxy-methylpropyl group. This structural arrangement suggests potential interactions with biological systems, although specific studies on its biological activity remain limited.

The compound features:

  • Phenolic Group : Capable of undergoing oxidation and reduction reactions.
  • Amino Group : Can form hydrogen bonds, enhancing solubility and reactivity.
  • Hydroxy Group : May participate in nucleophilic substitution reactions.

These functional groups allow for various chemical interactions, which could influence biological activity through mechanisms such as hydrogen bonding and π-π interactions with other molecules.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structural features have been reported to exhibit various bioactivities. The presence of both hydrophilic (hydroxy, amino) and hydrophobic (methyl, propyl) groups suggests potential applications in pharmaceuticals and other fields.

Potential Biological Activities:

  • Antioxidant Activity : Similar phenolic compounds have demonstrated antioxidant properties, suggesting that this compound may also possess such activity.
  • Antimicrobial Properties : Compounds with phenolic structures often exhibit antimicrobial effects, which could be relevant for this compound.
  • Pharmaceutical Applications : The compound may serve as an intermediate in drug synthesis or as a precursor for more complex molecules due to its reactive functional groups .

Antioxidant Properties

Research indicates that phenolic compounds can scavenge free radicals, thus exhibiting antioxidant activity. For example, studies on related compounds like 2-amino-4-methylphenol have shown significant antioxidant effects in various biological systems .

Antimicrobial Activity

A study exploring the antimicrobial effects of phenolic compounds found that they can inhibit the growth of various bacteria and fungi. This suggests that this compound may also exhibit similar antimicrobial properties, warranting further investigation .

Synthesis and Applications

The synthesis of this compound typically involves reacting 4-methylsalicylaldehyde with 1-amino-2-methyl-2-propanol under specific conditions. This synthetic pathway is crucial for producing the compound for research purposes and potential industrial applications.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesNotable Activities
2-Amino-4-methylphenolAmino and methyl substitutionsAntioxidant, antimicrobial
4-MethylsalicylaldehydeAldehyde with methyl and hydroxyl groupsAnti-inflammatory
2-Hydroxy-3-(l-phenylpropyl)-4H-chromen-4-oneHydroxy and phenyl substitutionsPotential anticancer properties

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol in laboratory settings?

  • Methodological Answer : Follow GHS classification guidelines, which specify skin/eye protection (Category 2/2A) and organ toxicity precautions (Category 3). Use PPE including gloves, lab coats, and goggles. Ensure proper ventilation and immediate decontamination procedures for spills (e.g., 15-minute eye rinsing with water). Refer to standardized safety data sheets (SDS) for emergency responses .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound’s structural features?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, amine N-H bend ~1600 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 223.3). Cross-validate with PubChem structural data .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Start with 4-methylphenol, introduce the aminomethyl group via Mannich reaction (2-hydroxy-2-methylpropylamine, formaldehyde).
  • Purification : Use recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and adjust pH (8–9) to minimize side products .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer : Adopt the INCHEMBIOL framework:

  • Phase 1 (Lab) : Determine octanol-water partition coefficient (logP) and hydrolysis half-life (pH 5–9, 25°C).
  • Phase 2 (Field) : Track biodegradation in soil microcosms (ISO 11266) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Data Integration : Use probabilistic modeling (e.g., USEtox) to predict ecological risks .

Q. What strategies resolve discrepancies in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use OECD guidelines (e.g., TG 429 for skin sensitization).
  • Cell Line Validation : Compare results across multiple lines (e.g., HaCaT keratinocytes vs. HepG2 hepatocytes).
  • Dose-Response Analysis : Apply Hill equation modeling to differentiate true toxicity from assay artifacts. Cross-reference RIFM safety assessments for benchmark doses .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to amine receptors (e.g., trace amine-associated receptor 1).
  • QSAR Modeling : Train models on PubChem BioAssay data (AID 1259401) to correlate substituent effects with activity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .

Data Contradiction Analysis

Q. Why do solubility values vary in different solvent systems, and how can this be addressed?

  • Methodological Answer :

  • Solvent Polarity : Test solubility in DMSO (high), ethanol (moderate), and water (low). Use Hansen solubility parameters (δD, δP, δH) to explain discrepancies.
  • Temperature Effects : Measure solubility at 25°C vs. 37°C (e.g., Arrhenius plots for thermodynamic analysis).
  • Standardization : Follow IUPAC protocols for shake-flask method validation .

Comparative Structural Analysis

Property This compound 4-(2-Aminoethyl)-2-ethylphenol 4-Methoxy Analogue
Molecular Weight 223.3 g/mol165.2 g/mol198.2 g/mol
logP 1.81.22.1
Key Functional Groups Phenol, secondary amine, hydroxylPhenol, primary aminePhenol, methoxy, amine
Toxicity (LD50, oral rat) 480 mg/kg320 mg/kg620 mg/kg
Data sourced from PubChem and experimental studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.